molecular formula C10H13NO2 B125546 Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate CAS No. 156301-68-7

Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate

Cat. No.: B125546
CAS No.: 156301-68-7
M. Wt: 179.22 g/mol
InChI Key: QPHNDGSWHILVNA-UHFFFAOYSA-N
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Description

Preparation Methods

The preparation of Norleusactide involves synthetic routes that typically include peptide synthesis techniques. These methods often involve the stepwise addition of amino acids to form the polypeptide chain. The reaction conditions for peptide synthesis generally require the use of protecting groups to prevent unwanted side reactions, as well as coupling reagents to facilitate the formation of peptide bonds. Industrial production methods may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS), depending on the scale and specific requirements of the production process .

Chemical Reactions Analysis

Norleusactide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.

Scientific Research Applications

Norleusactide has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

    Biology: It is used in research related to protein structure and function, as well as in studies of enzyme-substrate interactions.

    Medicine: It has potential therapeutic applications due to its corticotropin-like action, which may be useful in treating conditions related to adrenal insufficiency.

    Industry: It is used in the development of new materials and as a component in various industrial processes .

Mechanism of Action

The mechanism of action of Norleusactide involves its interaction with specific molecular targets, such as receptors and enzymes. It exerts its effects by mimicking the action of corticotropin, which stimulates the production of corticosteroids from the adrenal cortex. This process involves the activation of signaling pathways that regulate the synthesis and release of corticosteroids .

Comparison with Similar Compounds

Norleusactide can be compared with other similar compounds, such as:

    Adrenocorticotropic hormone (ACTH): Like Norleusactide, ACTH stimulates the production of corticosteroids from the adrenal cortex. Norleusactide is a synthetic polypeptide, whereas ACTH is a naturally occurring hormone.

    Corticotropin-releasing hormone (CRH): CRH stimulates the release of ACTH from the pituitary gland, which in turn stimulates the production of corticosteroids. Norleusactide directly mimics the action of ACTH, bypassing the need for CRH.

    Synthetic corticosteroids: These compounds are used to treat conditions related to adrenal insufficiency.

Norleusactide’s uniqueness lies in its synthetic nature and its ability to mimic the action of corticotropin, making it a valuable tool for research and potential therapeutic applications.

Properties

CAS No.

156301-68-7

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate

InChI

InChI=1S/C10H13NO2/c1-6-4-9-8(6)5-7(2)11(9)10(12)13-3/h4-5,8-9H,1-3H3

InChI Key

QPHNDGSWHILVNA-UHFFFAOYSA-N

SMILES

CC1=CC2C1C=C(N2C(=O)OC)C

Canonical SMILES

CC1=CC2C1C=C(N2C(=O)OC)C

Synonyms

2-Azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid, 3,6-dimethyl-, methyl ester

Origin of Product

United States

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